molecular formula C22H16O4 B11146728 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate

Cat. No.: B11146728
M. Wt: 344.4 g/mol
InChI Key: VTXRIBBWFKIOTD-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzochromenes, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzoic acid with 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 4-methylbenzoate

InChI

InChI=1S/C22H16O4/c1-13-7-9-15(10-8-13)21(23)25-19-12-11-17-16-5-3-4-6-18(16)22(24)26-20(17)14(19)2/h3-12H,1-2H3

InChI Key

VTXRIBBWFKIOTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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